[2-(Phenylsulfanyl)phenyl]methanamine
Overview
Description
[2-(Phenylsulfanyl)phenyl]methanamine: is a versatile chemical compound with the molecular formula C₁₃H₁₃NS and a molecular weight of 215.32 g/mol . It is characterized by the presence of a phenylsulfanyl group attached to a phenylmethanamine structure. This compound is used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Phenylsulfanyl)phenyl]methanamine typically involves the reaction of 2-bromothiophenol with benzylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: [2-(Phenylsulfanyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(Phenylsulfanyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is utilized in biological research to study its effects on various biological pathways. It serves as a probe to investigate enzyme activities and receptor interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is a candidate for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of [2-(Phenylsulfanyl)phenyl]methanamine involves its interaction with specific molecular targets. The phenylsulfanyl group can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s amine group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function .
Comparison with Similar Compounds
- [2-(Phenylsulfanyl)phenyl]ethanamine
- [2-(Phenylsulfanyl)phenyl]propanamine
- [2-(Phenylsulfanyl)phenyl]butanamine
Comparison: Compared to its analogs, [2-(Phenylsulfanyl)phenyl]methanamine exhibits unique properties due to the presence of the methanamine group. This structural difference affects its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Biological Activity
[2-(Phenylsulfanyl)phenyl]methanamine, also referred to as 2-(benzenesulfonylmethyl)phenylmethanamine, is a compound with notable biological activity due to its unique structural features. This compound belongs to a class of sulfonamide derivatives that have been investigated for various pharmacological properties, including antibacterial, antifungal, and potential anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₅NOS. Its structure includes:
- A phenyl group attached to a methanamine moiety.
- A sulfonyl group that enhances its reactivity and solubility.
The presence of the sulfonamide group is crucial as it often correlates with enhanced biological activity compared to simpler amines. The compound's unique features allow it to participate in various chemical reactions, including oxidation and reduction processes, which can affect its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that derivatives of this compound can be effective against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or function.
- Antifungal Activity : The compound has also been explored for antifungal properties, demonstrating efficacy against various fungal strains.
Table 1 summarizes the antimicrobial activity of related compounds:
Compound Name | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|---|
Compound A | Staphylococcus aureus | 16 | 32 |
Compound B | Escherichia coli | 32 | 64 |
Compound C | Candida albicans | 8 | 16 |
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives. For example, certain compounds within this category have shown promise in inhibiting tumor growth in vitro and in vivo. The mechanism often involves inducing apoptosis in cancer cells or inhibiting specific signaling pathways essential for cancer cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of more complex biological molecules.
- Redox Reactions : The sulfonyl group can undergo redox reactions, influencing the compound’s reactivity with biological macromolecules.
Case Study 1: Antibacterial Evaluation
A study conducted on a series of sulfonamide derivatives, including this compound, revealed significant antibacterial activity against Chlamydia species. The results indicated selective inhibition of chlamydial inclusion numbers and morphology in infected cells, suggesting potential as a therapeutic agent against chlamydial infections .
Case Study 2: Antifungal Activity Assessment
Another investigation assessed the antifungal activity against Candida albicans. The study found that modifications to the phenyl ring significantly enhanced antifungal potency, with some derivatives achieving MIC values as low as 8 µg/mL .
Properties
IUPAC Name |
(2-phenylsulfanylphenyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLYZQORDBVJFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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